2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene
Description
Molecular Structure and Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being 2-(bromomethyl)-7-(trifluoromethyl)-1-benzothiophene. The compound is unambiguously identified by Chemical Abstracts Service number 1858242-05-3, which serves as the definitive registry identifier for this specific molecular entity. The molecular framework consists of a benzothiophene core structure, representing a fused bicyclic system containing both benzene and thiophene rings, with strategic substitution patterns that significantly influence its chemical behavior.
The structural architecture features a bromomethyl group (-CH2Br) positioned at the 2-position of the thiophene ring, while a trifluoromethyl group (-CF3) occupies the 7-position of the benzene ring. This substitution pattern creates a compound with distinct electronic and steric characteristics, as the electron-withdrawing nature of both substituents modulates the electron density distribution throughout the heterocyclic system. The presence of the trifluoromethyl group particularly enhances the compound's lipophilicity and chemical stability, while the bromomethyl functionality provides a reactive site for nucleophilic substitution reactions.
The molecular connectivity can be precisely described through its Simplified Molecular Input Line Entry System representation: FC(F)(F)c1cccc2cc(CBr)sc12. This notation clearly delineates the spatial arrangement of atoms and bonds, demonstrating the direct attachment of the trifluoromethyl group to the benzene ring carbon and the bromomethyl group to the thiophene ring carbon. The International Chemical Identifier code InChI=1S/C10H6BrF3S/c11-5-7-4-6-2-1-3-8(9(6)15-7)10(12,13)14/h1-4H,5H2 provides an additional standardized representation that facilitates database searches and computational studies.
Physicochemical Properties
The physicochemical characteristics of 2-bromomethyl-7-trifluoromethyl-benzo[b]thiophene reflect the combined influence of its heterocyclic structure and halogenated substituents. The molecular formula C10H6BrF3S corresponds to a molecular weight of 295.12 grams per mole, indicating a relatively compact yet dense molecular structure due to the presence of multiple heavy atoms. The compound exhibits notable thermal stability, with a melting point exceeding 200 degrees Celsius, suggesting strong intermolecular interactions and crystalline packing efficiency.
The thermal behavior extends to a boiling point of 317.2 ± 37.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, demonstrating significant volatility resistance that can be attributed to the molecular weight and intermolecular forces. The flash point occurs at 145.6 ± 26.5 degrees Celsius, providing important safety information for handling and storage procedures. These thermal properties collectively indicate that the compound maintains structural integrity across a wide temperature range, making it suitable for various synthetic applications requiring elevated temperatures.
The density measurements reveal a value of 1.7 ± 0.1 grams per cubic centimeter, which is considerably higher than typical organic compounds due to the presence of bromine and fluorine atoms. This elevated density reflects the compact molecular packing and the substantial contribution of halogen atoms to the overall molecular mass. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 0.7 millimeters of mercury, indicating minimal volatility at room temperature and suggesting that the compound will have limited atmospheric mobility under ambient conditions.
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 295.12 | g/mol |
| Melting Point | >200 | °C |
| Boiling Point | 317.2 ± 37.0 | °C at 760 mmHg |
| Flash Point | 145.6 ± 26.5 | °C |
| Density | 1.7 ± 0.1 | g/cm³ |
| Vapor Pressure | 0.0 ± 0.7 | mmHg at 25°C |
| Polarizability | 23.8 ± 0.5 | 10⁻²⁴ cm³ |
The polarizability value of 23.8 ± 0.5 × 10⁻²⁴ cubic centimeters provides insight into the electronic structure and intermolecular interaction potential of the molecule. This relatively high polarizability can be attributed to the extended π-electron system of the benzothiophene core and the presence of the electron-rich bromine atom, which contribute to the overall electronic delocalization and molecular response to external electric fields.
Spectroscopic Data (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides definitive structural confirmation and detailed information about its electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering insights into both the connectivity and electronic environment of individual atoms within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the aromatic nature of the benzothiophene core and the distinct chemical environments created by the halogenated substituents.
The aromatic region of the proton spectrum typically displays signals corresponding to the benzene ring protons, which appear in the range of 7-8 parts per million relative to tetramethylsilane standard. These signals demonstrate the expected coupling patterns consistent with the substituted benzene ring system, where the trifluoromethyl group significantly influences the chemical shifts of adjacent aromatic protons through its strong electron-withdrawing effect. The thiophene ring proton appears as a characteristic singlet in the aromatic region, reflecting its unique electronic environment at the 3-position of the heterocycle.
The bromomethyl group generates a distinctive singlet in the aliphatic region, typically appearing around 4-5 parts per million, which integrates for two protons and confirms the presence of the CH2Br functionality. This signal position reflects the deshielding effect of the bromine atom and the aromatic ring system, resulting in a downfield shift compared to simple alkyl methylene groups. The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three equivalent fluorine atoms.
Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable information for this compound, as the trifluoromethyl group produces a sharp singlet that serves as both a structural identifier and purity indicator. The chemical shift of the trifluoromethyl group in fluorine nuclear magnetic resonance typically appears around -55 to -65 parts per million relative to trichlorofluoromethane standard, depending on the specific electronic environment and solvent system employed. This signal provides unambiguous confirmation of the trifluoromethyl substituent and can be used for quantitative analysis of compound purity and concentration.
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 295, corresponding to the molecular weight of the compound. The fragmentation pattern typically shows characteristic losses associated with the halogenated substituents, including the loss of bromine (mass 79/81 due to isotope pattern) and trifluoromethyl groups (mass 69). The bromine isotope pattern provides distinctive doublet signals separated by two mass units with a 1:1 intensity ratio, serving as a definitive indicator for the presence of bromine in the molecular structure. Additionally, the base peak often corresponds to the benzothiophene core fragment after loss of both halogenated substituents, providing structural confirmation of the heterocyclic framework.
Properties
IUPAC Name |
2-(bromomethyl)-7-(trifluoromethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3S/c11-5-7-4-6-2-1-3-8(9(6)15-7)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVOBHAIRKRIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206387 | |
| Record name | Benzo[b]thiophene, 2-(bromomethyl)-7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858242-05-3 | |
| Record name | Benzo[b]thiophene, 2-(bromomethyl)-7-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858242-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene, 2-(bromomethyl)-7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene typically involves the bromination of 7-trifluoromethyl-benzo[b]thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Agents
The benzo[b]thiophene scaffold has been extensively studied for its potential as an anticancer agent. Compounds similar to 2-bromomethyl-7-trifluoromethyl-benzo[b]thiophene have been shown to inhibit various cancer cell lines, including those resistant to conventional therapies. For instance, derivatives of this scaffold have been evaluated for their efficacy against myeloid cell leukemia 1 (Mcl-1) inhibitors, demonstrating significant binding affinities and cellular activity .
1.2 Antimicrobial Properties
Research indicates that substituted benzo[b]thiophenes exhibit a broad spectrum of antimicrobial activity. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate bacterial membranes. Studies have reported that compounds based on this structure have shown effectiveness against both gram-positive and gram-negative bacteria, making them promising candidates for new antibiotic agents .
3.1 Organic Electronics
Benzo[b]thiophene derivatives are explored in organic electronics due to their favorable electronic properties. The incorporation of trifluoromethyl groups can enhance charge transport characteristics, making these compounds suitable for applications in organic photovoltaics and field-effect transistors .
| Material Property | Value | Application |
|---|---|---|
| Charge mobility | High | Organic semiconductors |
| Thermal stability | Excellent | Electronic devices |
Case Studies
4.1 Development of Kinase Inhibitors
A significant study demonstrated the use of benzo[b]thiophene derivatives, including variants like this compound, in developing selective kinase inhibitors for therapeutic applications in cancer treatment. The study highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases involved in tumor progression .
4.2 Fragment-Based Drug Discovery
Fragment-based approaches utilizing compounds like this compound have shown promise in identifying lead compounds for drug development. By screening small fragments that include this scaffold, researchers can discover novel inhibitors with improved efficacy against challenging targets such as Mcl-1 .
Mechanism of Action
The mechanism of action of 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 2-bromomethyl-7-trifluoromethyl-benzo[b]thiophene with key structural analogues:
Metabolic Stability
The trifluoromethyl group in this compound likely improves metabolic stability compared to non-fluorinated analogues (e.g., 2-bromomethyl-7-methoxy-benzo[b]thiophene), as -CF₃ resists oxidative degradation by cytochrome P450 enzymes .
Key Research Findings and Limitations
- Positional Isomerism : Substituent placement (e.g., C-2 vs. C-3) critically affects biological activity. For instance, 2-bromo-3-methyl-benzo[b]thiophene shows reduced antiproliferative activity compared to C-2-substituted derivatives, highlighting the importance of substitution patterns .
- Data Gaps: Limited direct studies on this compound necessitate extrapolation from structurally related compounds.
Biological Activity
2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene is an organosulfur compound with significant potential in medicinal chemistry due to its unique structural features. The compound, characterized by a bromomethyl group and a trifluoromethyl group attached to a benzo[b]thiophene ring, exhibits various biological activities that make it a candidate for further research in drug development and therapeutic applications.
The molecular formula of this compound is C10H6BrF3S. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.
The mechanism of action involves the interaction of the bromomethyl group with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This can result in enzyme inhibition or modification, which is crucial for its potential therapeutic effects .
Biological Activities
Research indicates that compounds based on the benzo[b]thiophene scaffold exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, demonstrating significant antibacterial properties .
- Anticancer Activity : Studies have reported that benzothiophene derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have been shown to be equipotent against cancer cell lines such as Jurkat and A-431, with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Cholinesterase Inhibition : Recent studies have explored the inhibitory effects of benzothiophene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's. Some derivatives exhibited potent inhibition without cytotoxic effects on neuronal cells .
Antimicrobial Studies
In one study, several substituted phenylthiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with electron-withdrawing groups (like bromine) demonstrated enhanced antibacterial activity compared to their unsubstituted counterparts. This highlights the importance of functional groups in modulating biological activity .
Anticancer Studies
A comparative study involving various benzothiophene derivatives revealed that specific substitutions at the 2-position significantly influenced cytotoxicity against cancer cell lines. For example, certain derivatives showed IC50 values comparable to established anticancer drugs, suggesting their potential as lead compounds in drug discovery .
Cholinesterase Inhibition
Research focused on the synthesis of benzothiophene-chalcone hybrids demonstrated their inhibitory effects on AChE and BChE. The most active compounds were assessed for their impact on cell viability in SH-SY5Y neuroblastoma cells, revealing promising results without cytotoxicity at effective concentrations. Molecular docking studies further elucidated the structure-activity relationships, aiding in the design of more selective inhibitors .
Data Tables
Q & A
Q. What are the optimized synthetic routes for 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : A Pd-catalyzed coupling protocol using 2-iodothiophenol derivatives is effective for constructing the benzo[b]thiophene core. For bromomethyl and trifluoromethyl substituents, bromination via NBS (N-bromosuccinimide) under radical conditions or electrophilic substitution can be employed. Optimize solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to balance reactivity and stability of intermediates. Yields typically range from 40–70%, with purity enhanced by column chromatography .
Q. Which purification techniques are most effective for isolating this compound post-synthesis?
- Methodological Answer : After synthesis, use silica gel column chromatography with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate brominated byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Monitor via TLC (Rf ~0.3 in hexane:EtOAc 8:2) and confirm structure using NMR (characteristic singlet for -CF at δ ~110 ppm in NMR) .
Q. How can researchers characterize the electronic properties of this compound for material science applications?
- Methodological Answer : Perform UV-Vis spectroscopy to assess absorption maxima (λ) in dichloromethane, typically between 280–320 nm for benzo[b]thiophene derivatives. Cyclic voltammetry (CV) in anhydrous acetonitrile with a Pt electrode can determine HOMO-LUMO gaps. Compare results with DFT/B3LYP calculations (e.g., Gaussian 09) to validate electronic transitions .
Advanced Research Questions
Q. How do electronic effects of the bromomethyl and trifluoromethyl groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing -CF group deactivates the benzo[b]thiophene ring, directing electrophilic substitution to the 2-position. Bromomethyl acts as a leaving group in nucleophilic substitutions (e.g., Suzuki-Miyaura coupling). Use NMR to track electronic environments: -CF causes deshielding (δ ~125 ppm for adjacent carbons). Kinetic studies under varying Pd catalyst loads (0.5–5 mol%) can reveal rate-limiting steps .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data (e.g., bond lengths, vibrational modes)?
- Methodological Answer : Discrepancies in C–S bond lengths (e.g., X-ray vs. DFT) arise from crystal packing effects. Compare solid-state IR (KBr pellet) with gas-phase DFT simulations (MP2/6-311G** level). For vibrational modes, scale calculated frequencies by 0.96–0.98 to match experimental FTIR. If inconsistencies persist, consider solvent effects in computations using PCM (Polarizable Continuum Model) .
Q. How can researchers design experiments to probe the mechanistic pathway of hydrogenation or desulfurization reactions involving this compound?
- Methodological Answer : Use homogeneous catalysis (e.g., Ir or Ru complexes) in deuterated solvents (CD) to track intermediates via -NMR. For desulfurization, monitor S-removal via GC-MS (m/z for HS or SO). Isotopic labeling (e.g., ) combined with kinetic isotope effects (KIE) can distinguish concerted vs. stepwise mechanisms .
Data Contradiction Analysis
Q. How to address discrepancies in reported fluorescence quantum yields for derivatives of this compound?
- Methodological Answer : Variations in quantum yield (Φ) often stem from solvent polarity or aggregation-induced emission (AIE). Measure Φ using an integrating sphere with standardized dyes (e.g., quinine sulfate). Compare degassed vs. aerated solutions to assess oxygen quenching. Time-resolved fluorescence (TRF) can identify non-radiative decay pathways .
Experimental Design Considerations
Q. What controls are critical when studying the stability of this compound under ambient vs. inert conditions?
- Methodological Answer : Conduct accelerated stability tests:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
